molecular formula C6H7IN2O2 B14029194 5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid

5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid

Cat. No.: B14029194
M. Wt: 266.04 g/mol
InChI Key: KNKYAMVSGZNPIE-UHFFFAOYSA-N
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Description

5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazine with 4-iodo-3-oxobutanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid: undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation and Reduction: Reagents such as lithium aluminum hydride (for reduction) and potassium permanganate (for oxidation) are commonly used.

    Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include 4-amino, 4-thio, or 4-alkyl derivatives.

    Oxidation and Reduction Products: Reduction yields the corresponding alcohol, while oxidation yields the carboxylate salt.

    Cyclization Products: Formation of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The presence of the iodine atom and carboxylic acid group can influence its binding affinity and specificity towards molecular targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid: can be compared with other pyrazole derivatives, such as:

    4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.

    5-methyl-4-iodo-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, which can influence its steric properties and reactivity.

    3,5-dimethyl-4-iodo-1H-pyrazole: Lacks the carboxylic acid group, which can significantly alter its chemical behavior and applications.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H7IN2O2

Molecular Weight

266.04 g/mol

IUPAC Name

5-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C6H7IN2O2/c1-2-3-4(7)5(6(10)11)9-8-3/h2H2,1H3,(H,8,9)(H,10,11)

InChI Key

KNKYAMVSGZNPIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)C(=O)O)I

Origin of Product

United States

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